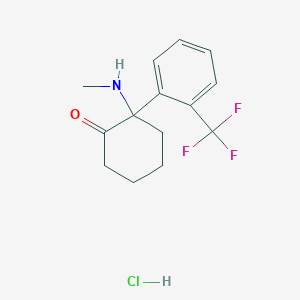
Tfmdck HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethyldeschloroketamine hydrochloride is a designer drug from the arylcyclohexylamine family. It is structurally related to ketamine, a well-known dissociative anesthetic. Trifluoromethyldeschloroketamine hydrochloride has been studied for its potential hallucinogenic and sedative effects, similar to those of ketamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethyldeschloroketamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)benzylamine.
Cyclization: This intermediate undergoes cyclization with cyclohexanone in the presence of a suitable catalyst to form the arylcyclohexylamine core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of trifluoromethyldeschloroketamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the starting materials and intermediates.
Purification: Use of techniques such as recrystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoromethyldeschloroketamine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can modify the aryl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed.
Major Products
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted arylcyclohexylamines.
Applications De Recherche Scientifique
Trifluoromethyldeschloroketamine hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in the study of arylcyclohexylamines.
Biology: Investigated for its effects on neural pathways and potential as a neuroprotective agent.
Medicine: Explored for its potential antidepressant properties.
Industry: Utilized in the development of new anesthetic agents.
Mécanisme D'action
The mechanism of action of trifluoromethyldeschloroketamine hydrochloride involves:
NMDA Receptor Antagonism: It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, leading to dissociative effects.
Neurotransmitter Modulation: It modulates the release of neurotransmitters such as glutamate and dopamine.
Pathways Involved: The compound affects the glutamatergic and dopaminergic pathways, contributing to its psychoactive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketamine: A well-known dissociative anesthetic with similar properties.
Deschloroketamine: Lacks the trifluoromethyl group but shares the arylcyclohexylamine core.
Methoxyketamine: Contains a methoxy group instead of a trifluoromethyl group.
Uniqueness
Trifluoromethyldeschloroketamine hydrochloride is unique due to its trifluoromethyl group, which enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to other arylcyclohexylamines .
Propriétés
Numéro CAS |
1782026-45-2 |
|---|---|
Formule moléculaire |
C14H17ClF3NO |
Poids moléculaire |
307.74 g/mol |
Nom IUPAC |
2-(methylamino)-2-[2-(trifluoromethyl)phenyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C14H16F3NO.ClH/c1-18-13(9-5-4-8-12(13)19)10-6-2-3-7-11(10)14(15,16)17;/h2-3,6-7,18H,4-5,8-9H2,1H3;1H |
Clé InChI |
OMRJGQGAJQJAQV-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CCCCC1=O)C2=CC=CC=C2C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















